1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane
CAS No.: 71682-43-4
Cat. No.: VC20131109
Molecular Formula: C6H14GeNO4
Molecular Weight: 236.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71682-43-4 |
|---|---|
| Molecular Formula | C6H14GeNO4 |
| Molecular Weight | 236.81 g/mol |
| Standard InChI | InChI=1S/C6H12GeNO3.H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;/h1-6H2;1H2 |
| Standard InChI Key | PZDNVHSGMANPAI-UHFFFAOYSA-N |
| Canonical SMILES | C1CO[Ge]2OCCN1CCO2.O |
Introduction
Nomenclature and Identification
Systematic and Common Names
The compound’s systematic name, 1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane, reflects its bicyclic structure, which comprises three oxygen atoms (trioxa), one nitrogen atom (aza), and a central germanium atom (germa). Common synonyms include 1-hydroxygermatrane and 1-germatranol, drawing parallels to silatranes—structurally analogous silicon-based compounds .
CAS Registry and Identifiers
Molecular Structure and Geometry
Bicyclic Framework
The compound’s core consists of a bicyclo[3.3.3]undecane system, where germanium occupies the bridgehead position. The three oxygen atoms and one nitrogen atom form a heteroatomic cage, creating a rigid, three-dimensional structure. The hydroxyl group at the germanium center introduces potential hydrogen-bonding interactions .
Table 1: Structural Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 236.81 g/mol | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 0 | PubChem |
Comparative Analysis with Related Compounds
Germatranes share structural homology with silatranes (e.g., methylsilatrane, CAS 2288-13-3), where silicon replaces germanium . The germanium center in 1-hydroxygermatrane exhibits a coordination number of five, similar to silatranes, but with distinct electronic properties due to germanium’s larger atomic radius and lower electronegativity .
Synthesis and Reactivity
Synthetic Routes
While detailed synthetic protocols are scarce in publicly available literature, the parent compound (2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane, CID 16684367) likely serves as a precursor. Functionalization at the germanium center—such as bromination to form 1-(bromomethyl)germatrane (CID 16684626)—suggests potential for derivatization via nucleophilic substitution or oxidation reactions .
Reactivity Patterns
The hydroxyl group at the germanium center confers acidity, enabling deprotonation to form germanate anions. This reactivity mirrors silatranols, which are known to act as ligands in metal complexes. The rigid bicyclic structure may stabilize transition states in catalytic applications .
Physicochemical Properties
Hydrogen-Bonding Capacity
With one hydrogen bond donor and five acceptors, the compound can participate in extensive intermolecular interactions, influencing its solubility and crystallinity. The hydroxyl group’s acidity () remains uncharacterized but is critical for its behavior in protic solvents .
Spectral Characteristics
No experimental NMR or IR data are available in the cited sources. Computational predictions using tools like PubChem’s OEChem suite suggest distinct signals for the hydroxyl proton and heteroatomic framework .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume